molecular formula C7H9N5S B3011341 4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1004020-58-9

4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3011341
CAS RN: 1004020-58-9
M. Wt: 195.24
InChI Key: BTMQYINBTSRSIH-UHFFFAOYSA-N
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Description

4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a nitrogen-containing heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. MPTT is a thiol derivative of 1,2,4-triazole, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The unique structure of MPTT makes it a promising candidate for various scientific research applications.

Scientific Research Applications

Antioxidant and Analgesic Activities

  • A series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety were synthesized, showing significant analgesic and antioxidant properties (Karrouchi et al., 2016).

Synthesis and Antioxidant Activities

  • Alkylderivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol showed moderate antiradical activity (Gotsulya, 2020).

Antibacterial, Anti-inflammatory, and Antioxidant Agents

  • Schiff base derivatives of 4-{[(Z)-(1,3-diphenyl-1H-pyrazole-4-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiols exhibited excellent anti-inflammatory and good antioxidant activities (Kate et al., 2018).

Antibacterial and Antifungal Activity

  • New Schiff and Mannich bases derived from 1,2,4-triazoles exhibited significant antimicrobial activity (Isloor et al., 2009).

Schiff Bases with Antioxidant and α-Glucosidase Inhibitory Activities

  • Two Schiff bases containing 1,2,4-triazole and pyrazole rings were synthesized, showing significant inhibitory potential in α-glucosidase inhibition assay and potent antioxidant activity (Pillai et al., 2019).

Synthesis and Biological Evaluation

  • S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol were synthesized, showing potential for anti-inflammatory, antifungal, and anticancer activities (Fedotov & Hotsulia, 2021).

Insecticidal Activity

  • Tetrazole-linked triazole derivatives exhibited significant insecticidal activity against Plodia interpunctella (Maddila et al., 2015).

Corrosion Inhibition Performance

  • Benzimidazole derivatives containing 1,2,4-triazole were investigated as inhibitors for mild steel corrosion in HCl solution (Yadav et al., 2013).

Antimicrobial Activities of Novel Derivatives

  • Novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole Moieties demonstrated promising antimicrobial activities (Idrees et al., 2019).

properties

IUPAC Name

4-methyl-3-(1-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c1-11-4-3-5(10-11)6-8-9-7(13)12(6)2/h3-4H,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMQYINBTSRSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NNC(=S)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

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